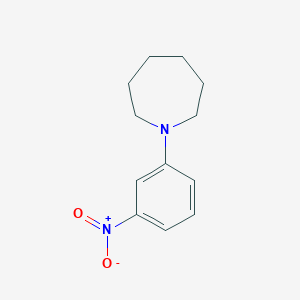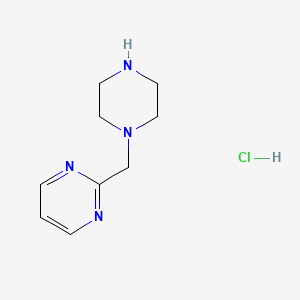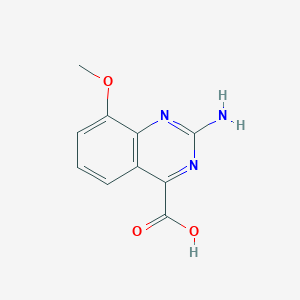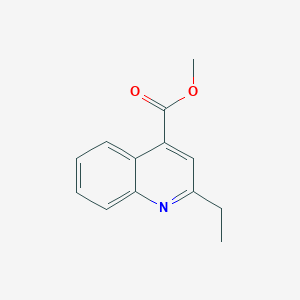
1-(3-Nitrophenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound It features a nitrophenyl group attached to the azepane ring, which is a saturated seven-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the dearomative ring expansion of nitroarenes can be employed. This method involves the conversion of nitroarenes into singlet nitrenes under photochemical conditions, followed by hydrogenolysis to yield the azepane ring . Another method includes the use of palladium-catalyzed decarboxylation reactions, which proceed under mild conditions and produce azepane derivatives with high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not extensively documented in the literature.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitrophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitro group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the azepane ring.
Reduction: Amino derivatives of the azepane ring.
Substitution: Various substituted phenyl azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)azepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antidiabetic agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed as a probe in biological assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)azepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The azepane ring provides structural rigidity and can modulate the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane: A saturated seven-membered ring containing one nitrogen atom, similar to 1-(3-Nitrophenyl)azepane but without the nitrophenyl group.
Oxepane: A seven-membered ring containing one oxygen atom.
Thiepane: A seven-membered ring containing one sulfur atom.
Benzodiazepines: Compounds containing a fused benzene and diazepine ring system.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and allows for diverse chemical modifications. Additionally, the azepane ring provides a versatile scaffold for the development of bioactive molecules and advanced materials .
Eigenschaften
CAS-Nummer |
887595-25-7 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)azepane |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-6-11(10-12)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2 |
InChI-Schlüssel |
GZIFTZLAJWUXMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)





![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)




